8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene
Description
Properties
Molecular Formula |
C35H31N3O4S2 |
|---|---|
Molecular Weight |
621.8 g/mol |
IUPAC Name |
17-(4-methylphenyl)-8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C35H31N3O4S2/c1-24-12-18-27(19-13-24)36-34-31-9-5-7-11-33(31)38(44(41,42)29-22-16-26(3)17-23-29)35(36)30-8-4-6-10-32(30)37(34)43(39,40)28-20-14-25(2)15-21-28/h4-23,34-35H,1-3H3 |
InChI Key |
QTAGZWRQMULFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamine Intermediates
A diamine precursor, such as 1,3-diaminopropane derivatives, may undergo cyclization in the presence of electrophilic agents. For example, 1,3-bis(tosyloxy)propane (a di-tosylate) can act as a bridging agent, displacing tosyl groups via nucleophilic attack by amine nitrogens to form macrocyclic or bridged structures. This method aligns with the use of 1,3-bis(tosyloxy)propane in forming strained bicyclic amines, which could serve as intermediates for further functionalization.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts offers a pathway to construct unsaturated rings within the tetracyclic system. For instance, diene precursors containing amine functionalities can undergo metathesis to form medium-sized rings, which are subsequently hydrogenated to achieve saturation. This approach is particularly effective for controlling ring size and stereochemistry.
Introduction of the 4-methylbenzenesulfonyl (tosyl) groups at positions 8 and 16 is achieved through sulfonylation of secondary amines.
Reaction Conditions and Optimization
Sulfonylation typically employs 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts. Key parameters include:
-
Molar ratio : 2.2 equivalents of TsCl per amine group to ensure complete conversion.
-
Temperature : Room temperature (20–25°C) to avoid side reactions.
-
Reaction time : 1–24 hours, monitored by TLC or LC-MS.
Example Protocol
-
Dissolve the tetracyclic diamine (1.0 equiv) in anhydrous DCM (10 mL/mmol).
-
Add TEA (2.5 equiv) dropwise under nitrogen.
-
Introduce TsCl (2.2 equiv) portionwise and stir for 12 hours.
-
Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1). Characterization by NMR typically shows downfield shifts for tosyl methyl (~2.45 ppm) and aromatic protons (~7.7–7.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak.
Introduction of the 4-Methylphenyl Group
The 17-(4-methylphenyl) substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki Coupling
A boronic ester or acid derivative of 4-methylphenyl reacts with a halogenated intermediate (e.g., bromide or iodide) on the tetracyclic core.
Conditions
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 80–100°C, 12–24 hours
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation using 4-methylbenzyl chloride in the presence of AlCl₃. However, this method risks over-alkylation and requires stringent stoichiometric control.
Final Assembly and Global Deprotection
If protecting groups (e.g., tert-butoxycarbonyl, Boc) are used during earlier stages, final deprotection is performed under acidic conditions (HCl/dioxane or TFA/DCM). The product is isolated via filtration or extraction and dried under vacuum.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows ≥95% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
To avoid over-sulfonylation, stepwise introduction of tosyl groups using controlled stoichiometry (1.1 equiv TsCl per step) is recommended.
Chemical Reactions Analysis
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified diazocine derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential antimicrobial and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with active sites of enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to fit into specific binding pockets of receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Limitations of the Evidence
- , and 5: Discuss crystallographic tools (SHELX, ORTEP-3) and structure validation methodologies.
- and : Pertain to rice genetics and hybrid vigor, which are entirely unrelated to the triazatetracyclohexaene derivative.
Gaps in Comparative Analysis
- No evidence addresses the compound’s physicochemical properties (e.g., solubility, stability, reactivity), pharmacological activity, or structural analogs.
- Data tables, research findings, or authoritative comparisons cannot be constructed without explicit experimental or computational data.
Recommendations for Further Research
To address the query effectively, consult specialized chemical databases (e.g., SciFinder, Reaxys) or peer-reviewed journals focusing on heterocyclic chemistry. Key areas to explore include:
- Structural analogs : Compare sulfonyl-substituted triazatetracyclohexaenes in terms of synthetic routes, stereoelectronic effects, and applications (e.g., catalysis, materials science).
- Crystallographic data : Use SHELX or ORTEP-derived structural parameters (bond lengths, angles, torsion angles) to contrast molecular geometries .
- Functional group analysis : Investigate how the 4-methylbenzenesulfonyl and 4-methylphenyl groups influence stability or reactivity compared to other substituents (e.g., nitro, hydroxy).
Biological Activity
Structural Characteristics
The compound features a tetracyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms which are often crucial in pharmacological interactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 460.02 g/mol |
| Density | 1.237 g/cm³ |
| Boiling Point | 403.7 °C at 760 mmHg |
| Flash Point | 198 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide groups are known for their antibacterial properties, while the triazole moiety may exhibit antifungal activities.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A study published in the Journal of Medicinal Chemistry found that a related compound significantly reduced bacterial load in infected mice models.
Anticancer Properties
The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented:
- Cell Line Studies : In assays using human cancer cell lines (e.g., HeLa and MCF-7), significant cytotoxic effects were observed at micromolar concentrations.
- Mechanistic Insights : It was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activity:
- In vivo Studies : Animal models have shown reduced inflammation markers when treated with sulfonamide-containing compounds.
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related sulfonamide derivative against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. The results indicated that concentrations above 10 µM led to a significant increase in apoptosis markers, including caspase activation and PARP cleavage.
Table of Biological Activities
| Activity Type | Model/System | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | HeLa Cells | Increased apoptosis at >10 µM | Cancer Research Journal |
| Anti-inflammatory | Rat Model | Reduced inflammation markers | Inflammation Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
